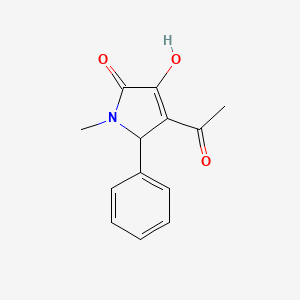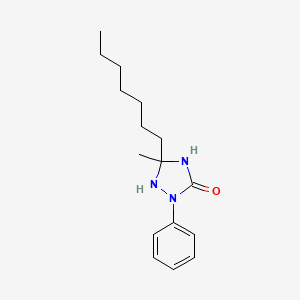
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHPP, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. In
Aplicaciones Científicas De Investigación
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may also inhibit the activity of certain signaling pathways involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes involved in inflammation and the development of Alzheimer's disease. Additionally, 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant activity and may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Métodos De Síntesis
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with aniline and benzaldehyde in the presence of a base. The resulting product is then subjected to acid-catalyzed cyclization to form 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. Another method involves the reaction of 2,4-pentanedione with aniline and benzaldehyde in the presence of a reducing agent, followed by cyclization using an acid catalyst.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-1-methyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)14(2)13(17)12(10)16/h3-7,11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOZYHBRZUQYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)
![2-(2-fluorophenyl)-N-[2-(3-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5133093.png)



![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
